molecular formula C20H16ClN5O2S B2660921 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 573931-99-4

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2660921
CAS RN: 573931-99-4
M. Wt: 425.89
InChI Key: ULEBGRJPQWCXFL-UHFFFAOYSA-N
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Description

This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck (IC 50 = 4 nM), p59 fyn T (IC 50 = 5 nM), Hck (IC 50 = 5 nM), and Src (IC 50 = 100 nM) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was 88%, and the compound was crystallized from ethyl acetate–methanol (1:1) . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR and NMR . For example, the IR spectrum shows peaks at 3302 cm^-1 (NH), 2210 cm^-1 (C≡N), and 1662 cm^-1 (C=O) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic addition, cyclization, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the melting point is 265–266 °C . The 1H NMR spectrum shows peaks at 3.39–3.41 ppm (m, 4H, CH 2), 3.89–3.91 ppm (m, 4H, CH 2), 6.81–8.03 ppm (m, 14H, ArH), 8.47 ppm (s, 1H, =CH), and 10.52 ppm (s, 1H, NH, D2O exchangeable) .

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory properties . In particular, derivatives of this compound have shown good anti-inflammatory activity, comparable to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Minimal Ulcerogenic Effects

In addition to its anti-inflammatory activity, this compound has minimal ulcerogenic effects . This is significant because many anti-inflammatory drugs can cause ulcers as a side effect. Therefore, this compound could potentially be used to develop safer anti-inflammatory drugs .

Antifungal Activity

This compound has also been studied for its antifungal properties . In particular, one derivative of this compound showed remarkable antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus . This suggests that this compound could be used to develop new antifungal agents .

Protective Activity

The same derivative that showed antifungal activity also demonstrated significant protective activity against S. sclerotiorum . This means that it could potentially be used to protect crops from this harmful fungus .

Low Toxicity

The compound has been found to have low toxicity . This is important because it means that it could potentially be used safely in various applications, such as in the development of new drugs or pesticides .

High Efficiency

The compound has been found to be highly efficient in its antifungal activity . This means that it could potentially be used in small quantities to achieve the desired effect, which could make it a cost-effective option for various applications .

Future Directions

The future directions for research on this compound could include further investigation of its inhibitory activity against the Src family of protein tyrosine kinases , as well as exploration of its potential applications in the treatment of diseases where these kinases play a key role.

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEBGRJPQWCXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

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